

Application Notes and Protocols: Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate in Pharmaceutical Research

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Compound of Interest		
	Diethyl (N-methoxy-N-	
Compound Name:	methylcarbamoylmethyl)phosphon	
	ate	
Cat. No.:	B053136	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is a highly versatile organophosphorus reagent extensively used in synthetic organic chemistry.[1] Its primary application in pharmaceutical research is as a key building block in the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reagent enables the efficient and stereoselective synthesis of α , β -unsaturated N-methoxy-N-methylamides, commonly known as Weinreb amides.[2][3] These Weinreb amides are valuable intermediates because they can be readily converted into ketones and aldehydes, which are common functionalities in biologically active molecules, without the issue of over-reduction often seen with other carbonyl precursors.[3][4]

The unique stability of the Weinreb amide functionality and the high stereoselectivity achievable in the HWE reaction make this phosphonate an indispensable tool in the synthesis of complex pharmaceutical agents, including antitumor agents like bryostatin analogs, and intermediates for prostaglandin analogs.[2][5][6][7][8]



Table 1: Physical and Chemical Properties

Property	Value
CAS Number	124931-12-0[8][9]
Molecular Formula	C8H18NO5P[8][9]
Molecular Weight	239.21 g/mol [8][9]
Appearance	Colorless to almost colorless clear liquid[8][10]
Boiling Point	90 °C at 17 mmHg[8][10]
Density	1.163 g/mL at 25 °C[8][10]
Refractive Index	n20/D 1.455[8][10]
Flash Point	>230 °F (>110 °C)[10][11]

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

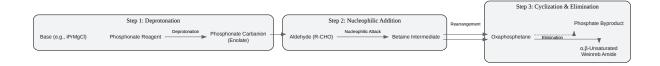
The HWE reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[3][12] The use of **Diethyl (N-methoxy-N-**

methylcarbamoylmethyl)phosphonate in this reaction provides a reliable method for chain elongation and the introduction of a versatile Weinreb amide moiety.[3][4][12]

General Reaction Scheme and Mechanism

The reaction proceeds by the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate rearranges to form an oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate byproduct.[12]





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Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

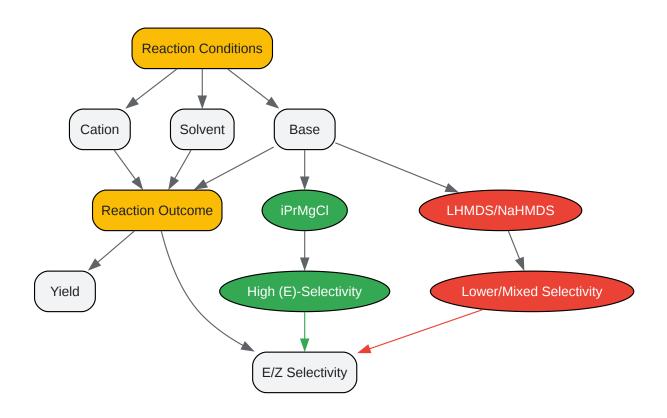
Advantages in Pharmaceutical Synthesis

- Formation of Versatile Intermediates: The resulting α,β-unsaturated Weinreb amides can be easily converted to α,β-unsaturated ketones or aldehydes, which are precursors to many bioactive molecules.[3][4]
- High (E)-Selectivity: The reaction can be optimized to produce the (E)-isomer with high selectivity, which is often crucial for biological activity.[3][4][13]
- Mild Reaction Conditions: The reaction can often be carried out under mild conditions,
 making it compatible with sensitive functional groups present in complex molecules.[14][15]
- Operational Simplicity: The workup is straightforward as the phosphate byproduct is typically water-soluble and easily removed.

Influence of Reaction Conditions on Stereoselectivity

The choice of base and cation can significantly impact the stereoselectivity of the HWE reaction. Studies have shown that using Grignard reagents like isopropylmagnesium chloride (iPrMgCl) can lead to high (E)-selectivity.[3][4][13] The magnesium cation is believed to play a key role in favoring the transition state that leads to the (E)-alkene.[16]





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Caption: Influence of reaction conditions on HWE stereoselectivity.

Table 2: HWE Reaction with Various Aldehydes



Entry	Aldehyd e Substra te	Base	Solvent	Temp (°C)	Product	Yield (%)	E/Z Ratio
1	3- Phenylpr opanal	iPrMgCl	THF	0 to rt	N- methoxy- N- methyl-5- phenylpe nt-2- enamide	95	>99:1
2	Cyclohex anecarbo xaldehyd e	iPrMgCl	THF	0 to rt	N- methoxy- N- methyl-3- cyclohex ylacrylam ide	92	>99:1
3	Benzalde hyde	NaHMDS	THF	-78 to rt	N- methoxy- N- methylcin namamid e	88	95:5
4	Dodecan al	LHMDS	THF	-78 to 0	N- methoxy- N- methyltet radec-2- enamide	85	80:20

Note: Data is representative and compiled based on trends reported in the literature.[3][16]

Synthetic Applications in Drug Development



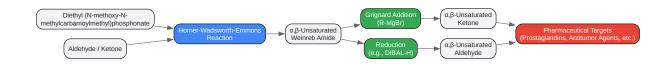
The products derived from **Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate** are key intermediates for a variety of complex pharmaceutical targets.

Synthesis of β-Ketophosphonates

 α , β -Unsaturated Weinreb amides can be converted to β -ketophosphonates. These compounds are crucial for synthesizing prostaglandin analogs and other bioactive molecules, as they can undergo further HWE reactions to build complex side chains.[5][6][7] The synthesis of β -ketophosphonates is often achieved by the reaction of an ester with the lithium salt of a methylphosphonate.[6][14]

Workflow for Pharmaceutical Intermediate Synthesis

The overall synthetic utility begins with the HWE reaction and extends to the formation of key structural motifs found in pharmaceuticals. This workflow highlights the reagent's role in the modular assembly of complex molecules.[2]



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Caption: Synthetic workflow from the phosphonate reagent to key pharmaceutical intermediates.

Experimental Protocols

Protocol 1: (E)-Selective Synthesis of an α,β -Unsaturated Weinreb Amide

This protocol describes a general procedure for the (E)-selective Horner-Wadsworth-Emmons reaction using isopropylmagnesium chloride as the base.

Materials:



- Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
- Aldehyde (e.g., 3-phenylpropanal)
- Isopropylmagnesium chloride solution (iPrMgCl, e.g., 2.0 M in THF)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate (MgSO4)

Procedure:

- To an oven-dried, nitrogen-flushed round-bottom flask, add Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate (1.2 equivalents).
- Dissolve the phosphonate in anhydrous THF (approx. 0.2 M concentration).
- Cool the solution to 0 °C in an ice bath.
- Slowly add iPrMgCl solution (1.1 equivalents) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.
- Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
- Quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).



- Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated Weinreb amide.

Protocol 2: Synthesis of a β -Ketophosphonate from an Ester

This protocol provides a general method for preparing β -ketophosphonates, which are valuable intermediates.[14][15]

Materials:

- Dimethyl methylphosphonate
- n-Butyllithium (n-BuLi, e.g., 2.5 M in hexanes)
- Ester (e.g., methyl benzoate)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- · Diethyl ether
- Brine
- Anhydrous sodium sulfate (Na2SO4)

Procedure:

- To an oven-dried, nitrogen-flushed round-bottom flask, add dimethyl methylphosphonate (2.0 equivalents) and anhydrous THF (approx. 0.5 M).
- Cool the solution to -78 °C using a dry ice/acetone bath.



- Slowly add n-BuLi (2.0 equivalents) dropwise, keeping the internal temperature below -70
 °C. Stir for 30 minutes at -78 °C to generate the lithium salt.
- Add a solution of the ester (1.0 equivalent) in anhydrous THF dropwise to the cold phosphonate anion solution.
- Stir the reaction mixture at -78 °C for 1 hour.
- Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with diethyl ether (3 x volume of THF).
- Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and filter.
- Remove the solvent under reduced pressure.
- Purify the residue by flash chromatography or distillation to afford the desired βketophosphonate.

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